Cas no 32283-97-9 (Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(4-methylphenyl)-)
32283-97-9 structure
Product Name:Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(4-methylphenyl)-
Numero CAS:32283-97-9
MF:C38H22N2O4
MW:570.592289447784
CID:315319
PubChem ID:122580
Update Time:2025-04-19
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(4-methylphenyl)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(4-methylphenyl)-
- 2,9-Bis(p-tolyl)anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone
- 2,9-bis(4-methylphenyl)isoquino[4',5',6':6,5,10]anthra[2,1,9-def]isoquinoline-1,3,8,10(2H,9H)-tetrone
- Anthra(2,1,9-def:6,5,10-d'e'f')diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-methylphenyl)-
- N,N'-Di-p-tolyl-3,4,9,10-perylenetetracarboxylic diimide
- AKOS002384889
- DTXSID2067668
- 2,9-DI-P-TOLYL-ANTHRA(2,1,9-DEF,6,5,10-D'E'F')DIISOQUINOLINE-1,3,8,10-TETRAONE
- EINECS 250-980-0
- 32283-97-9
- Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2,9-bis(4-methylphenyl)-
- SCHEMBL9638650
- NS00029245
-
- Inchi: 1S/C38H22N2O4/c1-19-3-7-21(8-4-19)39-35(41)27-15-11-23-25-13-17-29-34-30(38(44)40(37(29)43)22-9-5-20(2)6-10-22)18-14-26(32(25)34)24-12-16-28(36(39)42)33(27)31(23)24/h3-18H,1-2H3
- Chiave InChI: FLJPTGKMAMMVDC-UHFFFAOYSA-N
- Sorrisi: O=C1C2=CC=C3C4C=CC5C(N(C6C=CC(C)=CC=6)C(C6=CC=C(C7C=CC(C(N1C1C=CC(C)=CC=1)=O)=C2C3=7)C=4C=56)=O)=O
Proprietà calcolate
- Massa esatta: 570.15806
- Massa monoisotopica: 570.158
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 44
- Conta legami ruotabili: 2
- Complessità: 1070
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.6
- Superficie polare topologica: 74.8Ų
Proprietà sperimentali
- Densità: 1.488
- Indice di rifrazione: 1.852
- PSA: 74.76
Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(4-methylphenyl)- Letteratura correlata
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
5. Exclusive enantioselective recognition of glucopyranosides by inherently chiral hemicryptophanes†Olivier Perraud,Alexandre Martinez,Jean-Pierre Dutasta Chem. Commun., 2011,47, 5861-5863
32283-97-9 (Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone,2,9-bis(4-methylphenyl)-) Prodotti correlati
- 4948-15-6(Pigment Red 149 (Technical Grade))
- 144246-02-6(4-Amino-N-2,4-xylyl-1,8-naphthalimide)
- 19125-99-6(Solvent Yellow 43)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso
Hebei Liye chemical Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso